Cas no 858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-)

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
- 4-carbazol-9-yl-N-phenylaniline
- 4-(9H-Carbazol-9-yl)-N-phenylbenzenamine (ACI)
- 9-[4-(Phenylamino)phenyl]-9H-carbazole
- N-[4-(9H-Carbazol-9-yl)phenyl]phenylamine
- N-[4-(Carbazol-9-yl)phenyl]-N-phenylamine
- N-[4-(Phenylamino)phenyl]carbazole
- N-Phenyl-4-(9H-carbazol-9-yl)aniline
-
- MDL: MFCD28966444
- Inchi: 1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H
- InChI Key: RTVGVLGMPQMGNB-UHFFFAOYSA-N
- SMILES: C1C=CC(NC2C=CC(N3C4C(=CC=CC=4)C4C3=CC=CC=4)=CC=2)=CC=1
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0999159-1g |
4-(9H-carbazol-9-yl)-N-phenylaniline |
858641-06-2 | 95% | 1g |
$880 | 2024-08-02 | |
eNovation Chemicals LLC | Y0999159-5g |
4-(9H-carbazol-9-yl)-N-phenylaniline |
858641-06-2 | 95% | 5g |
$2200 | 2025-02-18 | |
eNovation Chemicals LLC | Y0999159-5g |
4-(9H-carbazol-9-yl)-N-phenylaniline |
858641-06-2 | 95% | 5g |
$2200 | 2025-02-20 |
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Production Method
Production Method 1
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C
Production Method 5
1.2 Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
Production Method 6
1.2 Solvents: Water ; rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 3 h, 80 °C; 80 °C → rt
2.2 Solvents: Water ; rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
Production Method 7
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → 20 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
3.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , X-Phos Solvents: Toluene ; 6 h, 110 °C
Production Method 8
1.2 Solvents: Water ; rt
2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ; 15 h, 100 °C; rt
2.2 Solvents: Water ; rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 3 h, 80 °C; 80 °C → rt
3.2 Solvents: Water ; rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Raw materials
- Pyridinium, 1-(diphenylamino)-2,4,6-trimethyl-
- Borate(1-),tetrafluoro-
- Di-tert-butyl dicarbonate
- 4-Bromo-N-phenylaniline
- 9-(4-methoxyphenyl)-9H-Carbazole
- Phenol, 4-(9H-carbazol-9-yl)-
- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
- Trifluoromethanesulfonic Anhydride
- 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl
- 1,1-Dimethylethyl N-[4-(9H-carbazol-9-yl)phenyl]-N-phenylcarbamate
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Preparation Products
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Related Literature
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
4. Back matter
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- (CAS No. 858641-06-2): A Comprehensive Overview
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-, identified by its CAS number 858641-06-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzene ring substituted with an aniline group and a carbazole moiety, exhibits unique structural and electronic properties that make it a valuable candidate for various applications.
The structural framework of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- consists of a benzene ring linked to an aniline group through a nitrogen atom, with a carbazole ring attached at the para position of the benzene ring. This particular arrangement imparts exceptional stability and reactivity, making it a versatile intermediate in synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups enhances its potential for further functionalization, enabling the development of novel derivatives with tailored properties.
In recent years, there has been growing interest in the applications of this compound due to its remarkable photophysical properties. The carbazole moiety, known for its extended π-conjugation system, contributes to the compound's ability to absorb and emit light in the visible spectrum. This characteristic has made it a promising candidate for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices.
Moreover, Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- has shown significant potential in the development of pharmaceutical agents. Its unique structure allows for interactions with biological targets, making it a valuable scaffold for drug discovery. Researchers have explored its derivatives as potential candidates for treating various diseases, including neurological disorders and cancer. The compound's ability to cross the blood-brain barrier and its high bioavailability make it an attractive option for medicinal applications.
The synthesis of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements of industrial and academic research. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the complex framework of this compound.
The chemical properties of this compound have also been extensively studied in terms of its solubility, stability, and reactivity. Its solubility profile in common organic solvents makes it suitable for various spectroscopic and analytical techniques used in characterizing its structure and properties. Additionally, its stability under different environmental conditions enhances its practicality for industrial applications.
In conclusion, Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- (CAS No. 858641-06-2) is a multifaceted compound with significant potential in both materials science and pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable building block for developing advanced materials and innovative drug therapies. As research continues to uncover new applications for this compound, its importance in scientific and industrial contexts is likely to grow even further.
858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-) Related Products
- 2229520-88-9(1-2-(5-fluoro-2-methoxyphenyl)ethylcyclopropan-1-ol)
- 1256355-67-5(2-(3-Cyanophenylmethoxy)phenylboronic acid)
- 2227712-06-1((2S)-4-3-chloro-4-(trifluoromethyl)phenylbutan-2-ol)
- 869627-85-0(3(R,S)-Hydroxy Desogestrel)
- 1903-27-1(2-Cyclopentylideneacetic acid)
- 740063-03-0(4-Pyridineethanamine,1,2,3,6-tetrahydro-N,1-dimethyl-)
- 1806379-17-8(2-Aminobenzo[d]oxazole-6-carbonitrile)
- 630422-65-0((E)-3-(m-tolyl)acryloyl azide)
- 1864053-35-9(1H-Pyrrolo[3,4-c]pyridin-1-one, octahydro-5-(phenylmethyl)-)
- 1805401-73-3(3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine)


